tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride
Overview
Description
Tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride is a useful research compound. Its molecular formula is C9H19ClN2O2 and its molecular weight is 222.71. The purity is usually 95%.
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Scientific Research Applications
1. Deprotection Reagent in Organic Synthesis
Tert-butyl carbamates, including tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride, are used as deprotection reagents in organic synthesis. A study by Li et al. (2006) demonstrated the effectiveness of aqueous phosphoric acid as a mild and environmentally benign reagent for the deprotection of tert-butyl carbamates. This method offers good selectivity and preserves the stereochemical integrity of substrates.
2. Synthesis of Carbapenems
In the synthesis of carbapenems, which are a class of antibiotics, tert-butyl carbamates play a crucial role. A 2019 study by Khasanova et al. highlighted the use of tert-butyl carbamates as a versatile building block for carbapenems, indicating their importance in pharmaceutical chemistry.
3. Crystallography and Molecular Structure Analysis
These compounds are also significant in crystallography and molecular structure analysis. For instance, Baillargeon et al. (2017) studied the crystal structures of tert-butyl carbamate derivatives to understand the interactions involving hydrogen and halogen bonds. These studies provide insights into molecular interactions and structures.
4. Intermediate in Synthesis of Biologically Active Compounds
Tert-butyl carbamates are intermediates in the synthesis of various biologically active compounds. For example, Zhao et al. (2017) reported the synthesis of tert-butyl carbamate as an important intermediate in the production of omisertinib, a drug used in cancer treatment.
Safety and Hazards
The safety information available indicates that “tert-butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride” is associated with the GHS07 pictogram and has the signal word "Warning" . The hazard statements include H302, H315, H319, H332, and H335 . Precautionary statements include P233, P260, P261, P264, P270, P271, P280, P301+P312, P302+P352, and P304 .
Properties
IUPAC Name |
tert-butyl N-(azetidin-2-ylmethyl)carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-9(2,3)13-8(12)11-6-7-4-5-10-7;/h7,10H,4-6H2,1-3H3,(H,11,12);1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMLJKVCRIASFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CCN1.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1860028-36-9 | |
Record name | Carbamic acid, N-(2-azetidinylmethyl)-, 1,1-dimethylethyl ester, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1860028-36-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | tert-Butyl N-[(azetidin-2-yl)methyl]carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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